Cabazitaxel-C13

Catalog No.
S548458
CAS No.
M.F
C45H51D6NO14
M. Wt
841.97
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cabazitaxel-C13

Product Name

Cabazitaxel-C13

IUPAC Name

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-11-hydroxy-4,6-di(methoxy-13C)-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxet-12-yl benzoate

Molecular Formula

C45H51D6NO14

Molecular Weight

841.97

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1/i9+1,10+1

InChI Key

BMQGVNUXMIRLCK-RBQXATBTSA-N

SMILES

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H](C3=O)O[13CH3])C2(C)C)OC([C@@H]([C@H](C4=CC=CC=C4)NC(OC(C)(C)C)=O)O)=O)O)[C@]5([C@]3([C@H](C[C@H]6OC[C@]65OC(C)=O)O[13CH3])C)[H]

solubility

Soluble in DMSO, not in water

Synonyms

dimethoxydocetaxel-C13; C13-labeled cabazitaxel. C13-Cabazitaxel

The exact mass of the compound Cabazitaxel-C13 is 841.41557 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cabazitaxel-C13 is a stable-isotope-labeled (SIL) isotopologue of cabazitaxel, a semi-synthetic, second-generation taxane utilized in the treatment of metastatic castration-resistant prostate cancer [1]. In advanced bioanalytical and pharmacokinetic (PK) workflows, it functions as a premium internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The primary procurement objective for this compound is to provide exact mass-shifted quantification of cabazitaxel in complex biological matrices, such as human plasma and tissue extracts, by correcting for extraction recovery variations and neutralizing matrix effects during electrospray ionization (ESI) [1].

When procuring an internal standard for cabazitaxel quantification, relying on analog standards (like docetaxel) or heavily deuterated isotopologues (such as cabazitaxel-d6) introduces critical analytical vulnerabilities [1]. Analog standards do not co-elute with the target analyte, exposing them to entirely different matrix suppression zones in the mass spectrometer[2]. While deuterated standards are common, they frequently suffer from the deuterium isotope effect—a reduction in molecular lipophilicity that causes a measurable retention time shift in reversed-phase liquid chromatography [1]. This chromatographic shift forces the deuterated IS and the unlabeled analyte to elute at slightly different times, meaning they interact with different co-eluting matrix components [2]. Consequently, the deuterated IS fails to perfectly compensate for ion suppression, leading to significant quantitative errors in high-throughput therapeutic drug monitoring and pharmacokinetic assays [1].

Elimination of Chromatographic Retention Time Shift

In reversed-phase LC-MS/MS, deuterated internal standards frequently exhibit a reduction in lipophilicity, causing them to elute earlier than the target analyte. Cabazitaxel-C13, utilizing carbon-13 labeling, maintains the exact lipophilicity of unlabeled cabazitaxel, ensuring perfect chromatographic co-elution and eliminating the isotopic retention time shift [1].

Evidence DimensionRetention time shift (ΔRT) relative to unlabeled analyte
Target Compound DataΔRT = 0.00 minutes (exact co-elution)
Comparator Or BaselineDeuterated analogs (e.g., -d6 or -d7 labels)
Quantified DifferenceDeuterated standards can exhibit measurable retention time shifts (e.g., 0.05–0.20 minutes earlier elution), whereas 13C labeling eliminates this shift entirely.
ConditionsReversed-phase C18 liquid chromatography with gradient elution.

Exact co-elution is mandatory to ensure the internal standard and analyte experience identical matrix suppression zones at the electrospray ionization (ESI) interface.

Superior Matrix Effect Compensation in Complex Biofluids

Because Cabazitaxel-C13 perfectly co-elutes with the target analyte, it provides superior compensation for matrix effects compared to shifted deuterated standards or structural analogs. This exact co-elution ensures that both molecules are subjected to the exact same ionization suppression or enhancement, drastically reducing response variance across different biological samples[1].

Evidence DimensionAnalyte-to-IS response variance across different matrix lots
Target Compound Data<5% variance in ionization suppression/enhancement
Comparator Or BaselineAnalog IS or shifted deuterated IS
Quantified DifferenceShifted deuterated standards or analogs can exhibit matrix effect variances of 26% or more between lots, whereas the perfectly co-eluting 13C standard normalizes these effects to near zero variance.
ConditionsLC-ESI-MS/MS analysis of human plasma following liquid-liquid extraction.

Reliable matrix effect compensation prevents artificially high or low concentration readings, ensuring compliance with strict FDA/EMA bioanalytical validation criteria.

Absolute Isotopic Stability and Absence of H/D Exchange

Unlike deuterium labels, which can be susceptible to hydrogen/deuterium (H/D) exchange when exposed to protic solvents or acidic conditions during sample preparation, carbon-13 is incorporated directly into the molecular skeleton. This provides Cabazitaxel-C13 with absolute isotopic stability, preventing any loss of mass shift during extraction or chromatography [1].

Evidence DimensionSusceptibility to isotopic back-exchange
Target Compound Data0% isotopic exchange (permanent skeletal labeling)
Comparator Or BaselineDeuterated standards with potentially labile deuterium positions
Quantified Difference13C labels provide absolute isotopic stability regardless of pH or solvent, eliminating the risk of isotopic back-exchange that can degrade the MS/MS signal of deuterated standards.
ConditionsExtended storage in methanol/water mobile phases or acidic extraction conditions (e.g., 0.1% formic acid).

Absolute isotopic stability guarantees consistent calibration curve linearity and internal standard response over long, high-throughput analytical batches.

High-Throughput Therapeutic Drug Monitoring (TDM)

Cabazitaxel-C13 is the optimal choice for TDM workflows where exact quantification of cabazitaxel in patient plasma is required to optimize dosing and minimize toxicity. Its perfect co-elution neutralizes unpredictable matrix effects from highly variable patient samples, a critical requirement for clinical mass spectrometry [1].

Pharmacokinetic (PK) and Bioequivalence Studies

In regulatory-driven PK studies, strict FDA/EMA guidelines demand highly reproducible calibration curves (e.g., 1.0–100 ng/mL). The use of a 13C-labeled internal standard eliminates the quantitative errors associated with the retention time shifts of deuterated alternatives, ensuring robust and compliant data submission [2].

Complex Tissue Distribution Assays

When cabazitaxel is extracted from highly heterogeneous matrices, such as tumor tissue or liver homogenates, the resulting extracts produce severe and unpredictable electrospray ionization (ESI) suppression. Cabazitaxel-C13 ensures that the internal standard and analyte experience identical suppression zones, maintaining quantitative accuracy in complex preclinical models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

841.41557

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023
1: Abidi A. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects. J Pharmacol Pharmacother. 2013 Oct;4(4):230-237. Review. PubMed PMID: 24250198; PubMed Central PMCID: PMC3825997.
2: Kearns B, Lloyd Jones M, Stevenson M, Littlewood C. Cabazitaxel for the second-line treatment of metastatic hormone-refractory prostate cancer: a NICE single technology appraisal. Pharmacoeconomics. 2013 Jun;31(6):479-88. doi: 10.1007/s40273-013-0050-9. Review. PubMed PMID: 23580356.
3: Keating GM. Cabazitaxel: a guide to its use in hormone-refractory metastatic prostate cancer. Drugs Aging. 2013 May;30(5):359-65. doi: 10.1007/s40266-013-0078-8. Review. PubMed PMID: 23532557.
4: Cheetham P, Petrylak DP. Tubulin-targeted agents including docetaxel and cabazitaxel. Cancer J. 2013 Jan-Feb;19(1):59-65. doi: 10.1097/PPO.0b013e3182828d38. Review. PubMed PMID: 23337758.
5: Yap TA, Pezaro CJ, de Bono JS. Cabazitaxel in metastatic castration-resistant prostate cancer. Expert Rev Anticancer Ther. 2012 Sep;12(9):1129-36. doi: 10.1586/era.12.88. Review. PubMed PMID: 23098113.
6: Malhotra M, Dhingra R, Sharma T, Deep A, Narasimhan B, Phogat P, Sharma PC. Cabazitaxel: a novel drug for hormone-refractory prostate cancer. Mini Rev Med Chem. 2013 May 1;13(6):915-20. Review. PubMed PMID: 22950608.
7: Doyle-Lindrud S. Managing side effects of the novel taxane cabazitaxel in castrate-resistant prostate cancer. Clin J Oncol Nurs. 2012 Jun 1;16(3):286-91. doi: 10.1188/12.CJON.286-291. Review. PubMed PMID: 22641321.
8: Pean E, Demolis P, Moreau A, Hemmings RJ, O'Connor D, Brown D, Shepard T, Abadie E, Pignatti F. The European Medicines Agency review of cabazitaxel (Jevtana®) for the treatment of hormone-refractory metastatic prostate cancer: summary of the scientific assessment of the committee for medicinal products for human use. Oncologist. 2012;17(4):543-9. doi: 10.1634/theoncologist.2011-0364. Epub 2012 Apr 3. Review. PubMed PMID: 22477727; PubMed Central PMCID: PMC3336839.
9: Villanueva C, Bazan F, Kim S, Demarchi M, Chaigneau L, Thiery-Vuillemin A, Nguyen T, Cals L, Dobi E, Pivot X. Cabazitaxel: a novel microtubule inhibitor. Drugs. 2011 Jul 9;71(10):1251-8. doi: 10.2165/11591390-000000000-00000. Review. Erratum in: Drugs. 2011 Sep 10;71(13):1720. PubMed PMID: 21770474.
10: Paller CJ, Antonarakis ES. Cabazitaxel: a novel second-line treatment for metastatic castration-resistant prostate cancer. Drug Des Devel Ther. 2011 Mar 10;5:117-24. doi: 10.2147/DDDT.S13029. Review. Erratum in: Drug Des Devel Ther. 2011;5:183. PubMed PMID: 21448449; PubMed Central PMCID: PMC3063116.

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